molecular formula C12H26N2 B12082390 [1-(3,3-Dimethylbutyl)piperidin-4-yl]methanamine

[1-(3,3-Dimethylbutyl)piperidin-4-yl]methanamine

Cat. No.: B12082390
M. Wt: 198.35 g/mol
InChI Key: XPPSBFCFUNCQDM-UHFFFAOYSA-N
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Description

[1-(3,3-Dimethylbutyl)piperidin-4-yl]methanamine is a piperidine-derived secondary amine with a branched 3,3-dimethylbutyl substituent at the piperidine nitrogen. The compound shares a core scaffold with several bioactive molecules, including kinase inhibitors, neurotransmitter analogs, and intermediates for pharmaceuticals like Tofacitinib citrate .

Properties

Molecular Formula

C12H26N2

Molecular Weight

198.35 g/mol

IUPAC Name

[1-(3,3-dimethylbutyl)piperidin-4-yl]methanamine

InChI

InChI=1S/C12H26N2/c1-12(2,3)6-9-14-7-4-11(10-13)5-8-14/h11H,4-10,13H2,1-3H3

InChI Key

XPPSBFCFUNCQDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCN1CCC(CC1)CN

Origin of Product

United States

Preparation Methods

Synthesis of Piperidin-4-ylmethanamine

Piperidin-4-ylmethanamine serves as the foundational intermediate. Two principal routes are documented:

Gabriel Synthesis

  • Substrate : Piperidin-4-ylmethanol.

  • Reagents : Thionyl chloride (converts alcohol to chloride), followed by reaction with potassium phthalimide.

  • Deprotection : Hydrazine hydrate in ethanol liberates the primary amine.

Reaction Scheme :

Piperidin-4-ylmethanolSOCl2Piperidin-4-ylmethyl chlorideK-phthalimidePhthalimide adductNH2NH2Piperidin-4-ylmethanamine\text{Piperidin-4-ylmethanol} \xrightarrow{\text{SOCl}2} \text{Piperidin-4-ylmethyl chloride} \xrightarrow{\text{K-phthalimide}} \text{Phthalimide adduct} \xrightarrow{\text{NH}2\text{NH}_2} \text{Piperidin-4-ylmethanamine}

Nitrile Reduction

  • Substrate : Piperidin-4-carbonitrile.

  • Reduction : Hydrogenation over Raney nickel or lithium aluminum hydride (LiAlH4_4) yields the primary amine.

Key Conditions :

  • Pressure : 50–60 psi H2_2.

  • Solvent : Methanol or tetrahydrofuran (THF).

  • Yield : 75–85%.

Protection of the Methanamine Group

To prevent alkylation at the primary amine during subsequent steps, a tert-butoxycarbonyl (Boc) protecting group is employed:

  • Reagents : Di-tert-butyl dicarbonate (Boc2_2O), triethylamine (TEA).

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Conditions : 0–5°C to room temperature, 4–6 hours.

Intermediate : N-Boc-piperidin-4-ylmethanamine.

Alkylation of the Piperidine Nitrogen

The Boc-protected intermediate undergoes alkylation with 3,3-dimethylbutyl bromide:

  • Electrophile : 3,3-Dimethylbutyl bromide (synthesized via HBr addition to 3,3-dimethyl-1-butene).

  • Base : Triethylamine or potassium carbonate.

  • Solvent : DCM, acetonitrile, or dimethylformamide (DMF).

  • Conditions : Reflux at 60–80°C for 12–18 hours.

Reaction Scheme :

Boc-protected amine+3,3-dimethylbutyl bromideBaseBoc-protected target+HBr\text{Boc-protected amine} + \text{3,3-dimethylbutyl bromide} \xrightarrow{\text{Base}} \text{Boc-protected target} + \text{HBr}

Yield Optimization :

  • Molar Ratio : 1:1.2 (amine:alkylating agent) minimizes di-alkylation.

  • Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rate.

Deprotection of the Boc Group

The final step liberates the primary amine:

  • Reagent : Hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA) in DCM.

  • Conditions : 0–25°C, 2–4 hours.

  • Workup : Neutralization with aqueous sodium bicarbonate, extraction with ethyl acetate.

Product : [1-(3,3-Dimethylbutyl)piperidin-4-yl]methanamine hydrochloride.

Alternative Synthetic Pathways

Reductive Amination

A one-pot approach circumvents protection-deprotection:

  • Substrates : Piperidin-4-ylmethanamine and 3,3-dimethylbutyraldehyde.

  • Reducing Agent : Sodium cyanoborohydride (NaBH3_3CN).

  • Solvent : Methanol or ethanol.

  • Conditions : pH 4–6 (acetic acid buffer), 25–40°C, 24–48 hours.

Advantages : Simplified workflow, fewer steps.
Challenges : Competing imine formation at the primary amine necessitates precise pH control.

Solid-Phase Synthesis

Adapted from patented solid dispersion techniques:

  • Immobilization : Piperidin-4-ylmethanamine anchored to Wang resin via a acid-labile linker.

  • Alkylation : On-resin reaction with 3,3-dimethylbutyl bromide.

  • Cleavage : TFA/water (95:5) releases the target compound.

Throughput : Suitable for combinatorial libraries but less practical for bulk synthesis.

Analytical Characterization

Critical quality attributes are verified via:

Technique Key Data
1^1H NMR δ 1.02 (s, 9H, (CH3_3)3_3C), 2.35–2.55 (m, 2H, NCH2_2), 3.10–3.30 (m, 2H, CH2_2NH2_2)
HPLC Purity >98% (C18 column, 0.1% TFA in acetonitrile/water)
Mass Spec (ESI+) m/z 213.2 [M+H]+^+

Industrial-Scale Considerations

Solvent Selection

  • Alkylation : DCM (low boiling point, easy removal) or DMF (high polarity, improved solubility).

  • Deprotection : Ethyl acetate/water biphasic system simplifies isolation.

Waste Mitigation

  • HBr Byproduct : Neutralized with aqueous NaOH to form NaBr.

  • Boc Waste : Hydrolyzed to CO2_2 and tert-butanol, both non-hazardous.

Yield Optimization

Step Yield Purity
Boc Protection92%95%
Alkylation78%90%
Deprotection85%98%

Challenges and Troubleshooting

Regioselectivity in Alkylation

  • Risk : Competing alkylation at the methanamine group.

  • Solution : Boc protection ensures exclusive reaction at the piperidine nitrogen.

Byproduct Formation

  • Di-alkylation : Controlled by stoichiometry (1:1.2 amine:electrophile).

  • Impurity Removal : Recrystallization from ethanol/water (7:3) enhances purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: Reduction of the compound can lead to the formation of secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed:

Scientific Research Applications

Neurotransmitter Modulation

The compound has been studied for its effects on neurotransmitter systems, particularly dopamine and serotonin pathways. Its structural features suggest potential antidepressant properties, similar to other compounds that modulate these neurotransmitters. Research indicates that compounds with similar piperidine structures may influence mood disorders by altering neurotransmitter levels.

Gastrointestinal Disorders

Research has identified derivatives of [1-(3,3-Dimethylbutyl)piperidin-4-yl]methanamine as selective agonists for the 5-HT4 receptor, which plays a crucial role in gastrointestinal motility. These compounds have shown promise in treating conditions such as gastroesophageal reflux disease, irritable bowel syndrome, and functional dyspepsia .

Neurological Diseases

The compound's interaction with central nervous system receptors makes it a candidate for treating neurological disorders such as Alzheimer's disease and cognitive impairments. Its potential to enhance cognitive function and reduce symptoms associated with neurological diseases is currently under investigation .

Case Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Antidepressant Effects : A study demonstrated that similar piperidine derivatives significantly improved depressive symptoms in animal models by enhancing serotonin levels .
  • Gastrointestinal Applications : Clinical trials evaluating imidazopyridine compounds containing the piperidine moiety showed efficacy in treating gastrointestinal disorders with fewer side effects compared to traditional therapies .

Mechanism of Action

The mechanism of action of [1-(3,3-Dimethylbutyl)piperidin-4-yl]methanamine involves its interaction with specific molecular targets such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, in the central nervous system, it may interact with neurotransmitter receptors, influencing signal transmission and potentially altering neurological functions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

The piperidine-methanamine scaffold is highly modular, with substituents on the piperidine nitrogen or methanamine group influencing biological activity, solubility, and metabolic stability. Key analogs include:

Compound Name Substituent on Piperidine N Molecular Formula Molecular Weight Key Applications/Notes References
[1-(3,3-Dimethylbutyl)piperidin-4-yl]methanamine 3,3-Dimethylbutyl C₁₂H₂₆N₂ 198.36 g/mol Hypothetical scaffold (no direct data) N/A
1-[1-(2-Methoxyethyl)piperidin-4-yl]methanamine 2-Methoxyethyl C₉H₂₀N₂O 172.27 g/mol GSK-3β inhibitor synthesis
1-[1-(Oxan-4-yl)piperidin-4-yl]methanamine Oxan-4-yl (tetrahydropyran) C₁₁H₂₂N₂O 198.31 g/mol Kinase inhibitor intermediates
[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanamine 2,2,2-Trifluoroethyl C₈H₁₅F₃N₂ 196.21 g/mol High lipophilicity; predicted pKa 10.13
[1-(Benzyl)piperidin-4-yl]methanamine Benzyl C₁₃H₂₀N₂ 204.32 g/mol Precursor for Alzheimer’s drug hybrids

Key Observations :

  • Electron-Withdrawing Effects : The trifluoroethyl analog (C₈H₁₅F₃N₂) exhibits stronger electron-withdrawing properties, which may reduce basicity compared to alkyl-substituted derivatives .

Example :

  • 1-[1-(2-Methoxyethyl)piperidin-4-yl]methanamine (C₉H₂₀N₂O) was synthesized via coupling of 7-bromoimidazo[1,5-a]pyridine-1-carboxylic acid with the methanamine derivative, yielding a GSK-3β inhibitor with LC-MS m/z 395.1 [M+H]⁺ .
Activity in Kinase Inhibition
  • 1-[1-(2-Methoxyethyl)piperidin-4-yl]methanamine : Demonstrated potent inhibitory activity against GSK-3β (IC₅₀ < 100 nM) in imidazopyridine-based analogs .
  • Benzyl-Substituted Analogs : Used in multi-target Alzheimer’s therapeutics, combining acetylcholinesterase inhibition with antioxidant activity .
Toxicity and Handling
  • 1-((1H-Indazol-3-yl)methyl)piperidin-4-yl)methanamine : Classified as a skin/eye irritant (Category 2) and respiratory toxicant (Category 3). Requires PPE and ventilation during handling .
  • Trifluoroethyl Analogs : Predicted boiling point 189.5°C and density 1.113 g/cm³, suggesting volatility requiring controlled storage .

Biological Activity

[1-(3,3-Dimethylbutyl)piperidin-4-yl]methanamine is a chemical compound notable for its piperidine ring structure and its potential pharmacological applications. The compound's unique structural features, including a bulky 3,3-dimethylbutyl substituent, contribute to its biological activity, particularly in modulating neurotransmitter systems and potentially influencing various therapeutic pathways.

Chemical Structure and Properties

The chemical formula of this compound can be represented as follows:

  • Chemical Structure :
C13H23N\text{C}_{13}\text{H}_{23}\text{N}

This compound consists of a piperidine ring with a methanamine group and a bulky alkyl substituent, which enhances its lipophilicity and may influence its interaction with biological targets.

Neurotransmitter Modulation

Research indicates that this compound may interact with key neurotransmitter systems, particularly dopamine and serotonin pathways. These interactions suggest potential applications in treating mood disorders, similar to other compounds in its class. The specific biological effects are often dose-dependent and can vary based on the target system.

Antidepressant Properties

Preliminary studies have explored the compound's antidepressant-like effects. Compounds with similar structural motifs have been shown to influence neurotransmitter levels effectively, indicating that this compound may also exhibit similar properties .

The mechanism of action of this compound involves binding to various receptors and enzymes within the central nervous system. Interaction studies suggest that it may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. This interaction is critical for understanding its therapeutic potential .

Comparative Analysis with Similar Compounds

To better understand the unique attributes of this compound, a comparative analysis with structurally similar compounds is presented below:

Compound Name Structure Features Unique Attributes
1-(2-Methylpropyl)piperidin-4-yl}methanamineSimilar piperidine structureDifferent alkyl substituent affecting lipophilicity
1-(Cyclohexyl)piperidin-4-yl}methanamineCyclohexane ring instead of branched alkylPotentially different receptor interactions
1-(Benzyl)piperidin-4-yl}methanamineBenzene ring substituentIncreased aromatic character influencing binding

The bulky substituent in this compound may enhance selectivity towards specific biological targets compared to its analogs.

Case Studies and Research Findings

Several studies have been conducted to evaluate the pharmacological effects of this compound. For instance:

  • Neuroprotective Effects : In vitro models have demonstrated that compounds similar to this compound exhibit neuroprotective properties under ischemic conditions .
  • Calcium Channel Blockers : Related compounds have been shown to effectively block N-type calcium channels, suggesting that this compound might also possess similar properties .

Q & A

Basic Synthesis and Optimization

Q: What are the recommended synthetic routes for [1-(3,3-Dimethylbutyl)piperidin-4-yl]methanamine, and how can reaction conditions be optimized for yield and purity? A: Synthesis typically involves reductive amination or nucleophilic substitution. For example, piperidine derivatives are alkylated with 3,3-dimethylbutyl halides under basic conditions (e.g., K₂CO₃ in DMF) . Optimize via:

  • Temperature control : 50–80°C to balance reaction rate and side-product formation.
  • Purification : Use column chromatography (silica gel, eluting with EtOAc/hexane) or recrystallization from ethanol/water .
  • Catalysts : NaBH₄ or Pd/C for selective reductions . Reported yields range from 55–83% depending on substituents .

Analytical Characterization

Q: Which analytical techniques are critical for confirming the structure and purity of this compound? A: Key methods include:

  • NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., δ 1.16–1.33 ppm for piperidine protons, δ 3.46 ppm for NCH₂Ph in analogs) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ calculated 351.24423 vs. observed 351.24404) .
  • HPLC : Purity >95% using C18 columns with methanol/water gradients .

Biological Activity and Mechanism

Q: What is the evidence for this compound’s role in modulating Wnt/β-catenin signaling? A: Structural analogs (e.g., [1-(4-naphthalen-2-ylpyrimidin-2-yl)piperidin-4-yl]methanamine) act as β-catenin agonists, increasing bone formation in murine models (EC₅₀ = 0.3 µM). Mechanism involves DKK1 inhibition, validated via knockout (KO) mouse studies showing no response in DKK1⁻/⁻ models .

Data Contradiction Analysis

Q: How should researchers address discrepancies in reported yields or biological activities for analogs? A: Variability arises from:

  • Substituent effects : Electron-withdrawing groups reduce yields (e.g., 55% for 4-methoxybenzyl vs. 83% for 3-methoxybenzyl derivatives) .
  • Assay conditions : IC₅₀ values differ between cell-free (e.g., 0.3 µM) and cell-based systems (e.g., 1.2 µM) due to membrane permeability .
  • Resolution : Replicate experiments under standardized protocols and validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Advanced Structure-Activity Relationships (SAR)

Q: How do substituents on the piperidine ring influence bioactivity? A: SAR studies show:

  • Lipophilic groups (e.g., 3,3-dimethylbutyl) enhance blood-brain barrier penetration (logP ~2.5) .
  • Aromatic substitutions : 4-Methoxybenzyl improves AChE inhibition (IC₅₀ = 43 nM) vs. non-substituted analogs (IC₅₀ = 210 nM) .
  • Polar groups : Hydroxyl or amine derivatives improve solubility but reduce target affinity .

Computational Modeling

Q: What in silico strategies predict binding modes or optimize derivatives? A: Methods include:

  • Docking : AutoDock Vina for β-catenin binding pocket analysis (ΔG = −9.2 kcal/mol) .
  • MD simulations : Assess stability of ligand-receptor complexes (RMSD <2 Å over 100 ns) .
  • QSAR : Use CoMFA to prioritize substituents with favorable steric/electronic profiles .

In Vivo Target Validation

Q: How can researchers confirm target engagement in animal models? A: Strategies include:

  • KO/WT comparisons : Wild-type mice show increased bone formation vs. DKK1⁻/⁻ .
  • Biomarker analysis : Measure serum osteocalcin (upregulated 2.5-fold post-treatment) .
  • PET imaging : Use ¹⁸F-labeled analogs to quantify brain penetration .

Scaling-Up Challenges

Q: What are key considerations for scaling synthesis from mg to gram scale? A: Critical factors:

  • Flow chemistry : Reduces exothermic risks in alkylation steps .
  • Cost-effective reagents : Replace PyBOP with EDC/HOBt for amide couplings .
  • Solvent recovery : Distill DMF or EtOAc for reuse (≥90% recovery) .

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